2-(2-Chlorophenyl)pyridin-4(1H)-one
Description
2-(2-Chlorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with a 2-chlorophenyl group at the 2-position. The chlorophenyl group introduces electron-withdrawing effects, enhancing the compound's stability and influencing its reactivity and biological interactions. Pyridinone derivatives are widely studied in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-4-2-1-3-9(10)11-7-8(14)5-6-13-11/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCYBAFTZKBWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C=CN2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692501 | |
| Record name | 2-(2-Chlorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-88-9 | |
| Record name | 2-(2-Chlorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)pyridin-4(1H)-one typically involves the reaction of 2-chlorobenzaldehyde with 2-aminopyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)pyridin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-Chlorophenyl)pyridin-4(1H)-one with structurally related pyridinone and dihydropyrimidinone derivatives:
Key Observations :
- Substituent Effects : Bulky substituents (e.g., substituted phenyl groups in ) increase molecular weight and melting points (268–287°C), suggesting stronger intermolecular forces. Conversely, smaller groups like hydroxymethyl reduce molecular weight and likely enhance aqueous solubility.
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the parent compound and chloro-substituted analogues (e.g., ) improve stability and influence electronic distribution, which is critical for binding to biological targets.
- Functional Group Diversity : Thioxo (in ) and trifluoro (in ) groups introduce unique reactivity. The thioxo group may participate in hydrogen bonding or metal coordination, while trifluoro substituents enhance lipophilicity.
Computational and Structural Insights
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural determination of similar compounds, enabling precise analysis of bond lengths and angles .
- Structure-Activity Relationships (SAR): Substituents at the 2-position (e.g., chlorophenyl vs. hydroxymethyl) significantly impact bioactivity. For instance, the amino group in may enhance binding to bacterial enzymes, while the thioxo group in could inhibit viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
